molecular formula C13H8BrFN2O3 B5764414 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide

4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B5764414
M. Wt: 339.12 g/mol
InChI Key: CGWFZXBCHIAJNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-fluoro-3-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is used in various scientific research applications:

Mechanism of Action

The exact mechanism of action of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide can be compared with similar compounds such as:

Properties

IUPAC Name

4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2O3/c14-9-3-1-8(2-4-9)13(18)16-10-5-6-11(15)12(7-10)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFZXBCHIAJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-Fluoro-3-nitro aniline (0.5 g, 3.2 mmol), 4-bromobenzoyl chloride (0.702 g, 3.2 mmol), diisopropylethylamine (0.56 ml, 3.2 mmol) in dichloromethane (10 mL) was stirred at room temperature for 2 hr. The mixture was diluted with dichloromethane (50 mL) and washed with 10% sodium bicarbonate and 10% sodium chloride, then dried over anhydrous sodium sulfate, filtered and concentrated under vacuum giving the title compound as a yellow solid (0.89 g, 82%).
Quantity
0.5 g
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0.702 g
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0.56 mL
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10 mL
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50 mL
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solvent
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Yield
82%

Synthesis routes and methods II

Procedure details

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